Verazidum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Verazidum involves the reaction of 3-amino-5-ethyl-6-phenylphenanthridinium chloride with 3-m-amidinophenyl-2-triazeno . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically formulated as a powder for injectable solutions, which is then packaged in sachets for distribution .
Chemical Reactions Analysis
Types of Reactions
Verazidum undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of trypanocidal activity.
Reduction: Reduction reactions can modify the phenanthridium ring structure, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly on the phenyl and ethyl groups, can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential use in treating different strains of Trypanosoma .
Scientific Research Applications
Verazidum has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of aminophenanthridium derivatives.
Biology: Investigated for its effects on Trypanosoma species and its potential use in controlling trypanosomiasis in livestock.
Industry: Used in the development of new trypanocidal drugs and formulations for veterinary use
Mechanism of Action
Verazidum exerts its trypanocidal effects by interfering with the DNA synthesis of Trypanosoma parasites. It binds to the DNA of the parasites, causing strand breaks and inhibiting replication. This leads to the death of the parasites and the resolution of the infection. The molecular targets of this compound include the topoisomerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Diminazene: Another trypanocidal compound used in the treatment of animal trypanosomiasis.
Suramin: Used in the treatment of human trypanosomiasis and onchocerciasis.
Pentamidine: Used to treat various protozoal infections, including trypanosomiasis and leishmaniasis.
Uniqueness of Verazidum
This compound is unique in its ability to provide both curative and preventive effects against a wide range of Trypanosoma species. Its long-lasting preventive action, which can last up to 16 weeks, makes it particularly valuable in regions with high trypanosomiasis prevalence .
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19) |
InChI Key |
HPXIKMBHOXLFOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.